- Preparation method of substituent-containing pyridinopyrimidine compound, China, , ,

Cas no 93683-65-9 (6-chloro-3-nitro-pyridine-2-carbonitrile)

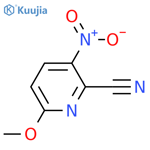

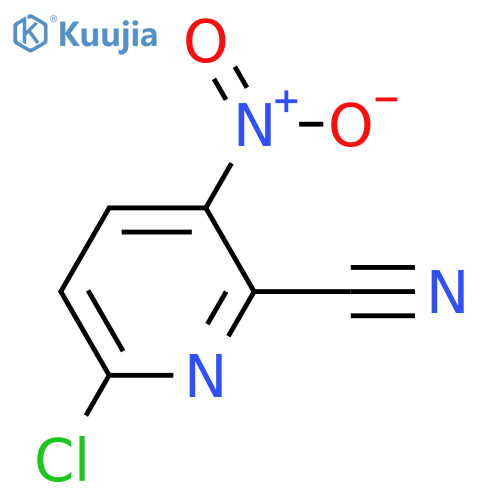

93683-65-9 structure

商品名:6-chloro-3-nitro-pyridine-2-carbonitrile

CAS番号:93683-65-9

MF:C6H2ClN3O2

メガワット:183.551979541779

MDL:MFCD06657641

CID:61642

PubChem ID:13381705

6-chloro-3-nitro-pyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-3-nitropicolinonitrile

- 6-Chloro-2-cyano-3-nitropyridine

- 6-chloro-3-nitro-2-pyridinecarbonitrile

- 6-Chloro-3-nitropyridine-2-carbonitrile

- 6-Chloro-2-cyano-3-nitropyidine

- 2-Pyridinecarbonitrile, 6-chloro-3-nitro-

- 6-CHLORO-2-CYANO-3-NITROPYRIDINE;6-Chloro-3-nitropicolinonitrile

- PubChem2248

- PubChem19121

- XVIHGTRTKQZJAC-UHFFFAOYSA-N

- WT551

- 2-cyano-3-nitro-6-chloropyridine

- 3-Nitro-6-chloro-2-cyanopyridine

- SBB054357

- RW2705

- 6-Chloro-3-nitro-2-pyridinecarbonitrile (ACI)

- 6-chloro-3-nitro-pyridine-2-carbonitrile

- DB-009954

- 6-Chloro-3-nitro-pyridine-2-carbonitile

- SCHEMBL669545

- DTXSID20538875

- AKOS025395584

- 6-Chloro-3-nitropyridine-2-carbonitrile;6-Chloro-3-nitropicolinonitrile

- CK1207

- AC-25212

- SY008195

- BP-11923

- DS-10906

- W-204089

- PB21909

- EN300-97944

- MFCD06657641

- 93683-65-9

- BCP31603

- AKOS006344485

- CS-0022422

-

- MDL: MFCD06657641

- インチ: 1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H

- InChIKey: XVIHGTRTKQZJAC-UHFFFAOYSA-N

- ほほえんだ: N#CC1C([N+](=O)[O-])=CC=C(Cl)N=1

計算された属性

- せいみつぶんしりょう: 182.983554g/mol

- ひょうめんでんか: 0

- XLogP3: 1.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 0

- どういたいしつりょう: 182.983554g/mol

- 単一同位体質量: 182.983554g/mol

- 水素結合トポロジー分子極性表面積: 82.5Ų

- 重原子数: 12

- 複雑さ: 231

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 347.2℃ at 760 mmHg

- フラッシュポイント: 163.781℃

- 屈折率: 1.604

- PSA: 82.50000

- LogP: 2.03808

- じょうきあつ: 0.0±0.8 mmHg at 25°C

6-chloro-3-nitro-pyridine-2-carbonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

6-chloro-3-nitro-pyridine-2-carbonitrile 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-chloro-3-nitro-pyridine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM178068-25g |

6-Chloro-3-nitropicolinonitrile |

93683-65-9 | 95% | 25g |

$248 | 2022-06-09 | |

| Chemenu | CM178068-100g |

6-Chloro-3-nitropicolinonitrile |

93683-65-9 | 95% | 100g |

$990 | 2022-06-09 | |

| abcr | AB247252-10 g |

6-Chloro-3-nitropyridine-2-carbonitrile, 97%; . |

93683-65-9 | 97% | 10g |

€202.80 | 2023-04-27 | |

| TRC | C293308-250mg |

6-Chloro-2-cyano-3-nitropyridine |

93683-65-9 | 250mg |

$ 75.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | K11108-50g |

6-Chloro-2-cyano-3-nitropyridine |

93683-65-9 | 97% | 50g |

$820 | 2023-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1093079-25g |

6-Chloro-2-cyano-3-nitropyridine |

93683-65-9 | 98% | 25g |

¥1167.00 | 2024-04-24 | |

| Enamine | EN300-97944-10g |

6-chloro-3-nitropyridine-2-carbonitrile |

93683-65-9 | 95% | 10g |

$108.0 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1093079-10g |

6-Chloro-2-cyano-3-nitropyridine |

93683-65-9 | 98% | 10g |

¥502.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D404391-50g |

6-Chloro-3-nitro-2-pyridinecarbonitrile |

93683-65-9 | 97% | 50g |

$880 | 2024-06-05 | |

| Fluorochem | 067329-1g |

6-Chloro-3-nitropyridine-2-carbonitrile |

93683-65-9 | 97% | 1g |

£17.00 | 2022-03-01 |

6-chloro-3-nitro-pyridine-2-carbonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 0.5 h, 180 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 15 min, 6 bar, 180 °C

リファレンス

- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; rt → 180 °C; 2 h, 180 °C

リファレンス

- 4,6-Disubstituted pyrido[3,2-d]pyrimidine compound, its preparation and application in preparation of MNK inhibitor and drug for treating and/or preventing various cancers and/or metabolic diseases, China, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; rt; 40 min, 180 °C

リファレンス

- Preparation of novel pyridopyrimidine derivatives as PI3K inhibitors, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 180 °C

リファレンス

- Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth, Journal of Medicinal Chemistry, 2021, 64(18), 13719-13735

合成方法 6

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 15 min, 6 bar, 180 °C

リファレンス

- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, European Patent Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 15 - 25 min, 170 - 180 °C

リファレンス

- N-pyridine aryloxy phenoxy carboxylic acid derivative, preparation method and application, China, , ,

合成方法 8

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 15 min, 6 atm, 180 °C

リファレンス

- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; rt → 180 °C; 25 min, 180 °C; 180 °C → rt

1.2 Reagents: Water ; 30 min, cooled

1.2 Reagents: Water ; 30 min, cooled

リファレンス

- Quinolines and related analogs as sirtuin modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

1.2 Reagents: Sodium acetate Solvents: Water

1.2 Reagents: Sodium acetate Solvents: Water

リファレンス

- Synthesis of benzo[1,2-d;3,4-d']diimidazole and 1H-pyrazolo[4,3-b]pyridine as putative A2A receptor antagonists, Organic & Biomolecular Chemistry, 2007, 5(16), 2567-2571

合成方法 11

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 15 min, 180 °C

リファレンス

- Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection, Bioorganic & Medicinal Chemistry Letters, 2019, 29(15), 1874-1880

合成方法 12

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 15 min, 6 bar, 180 °C

リファレンス

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 1 h, 180 °C

リファレンス

- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 15 min, 180 °C; 180 °C → rt

1.2 Reagents: Water ; 10 min, 0 °C

1.2 Reagents: Water ; 10 min, 0 °C

リファレンス

- Preparation of heterocyclic azepine derivatives as inhibitor of cholesterol ester transfer protein, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 15 min, rt → 180 °C; 180 °C → 10 °C

1.2 Reagents: Water ; 30 min, cooled

1.2 Reagents: Water ; 30 min, cooled

リファレンス

- Preparation of arenotriazine derivatives as tyrosine kinase inhibitors for treatment of cancer, China, , ,

合成方法 16

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 1.5 h, rt → 180 °C

リファレンス

- Design and synthesis of substituted pyrido[3,2-d]-1,2,3-triazines as potential Pim-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1224-1228

合成方法 17

はんのうじょうけん

1.1 15 min, 180 °C

リファレンス

- Monocyclic, thieno, pyrido, and pyrrolo pyrimidine compounds and methods of use and manufacture of the same, World Intellectual Property Organization, , ,

6-chloro-3-nitro-pyridine-2-carbonitrile Raw materials

6-chloro-3-nitro-pyridine-2-carbonitrile Preparation Products

6-chloro-3-nitro-pyridine-2-carbonitrile 関連文献

-

Giovanni Piersanti,Luca Giorgi,Francesca Bartoccini,Giorgio Tarzia,Patrizia Minetti,Grazia Gallo,Fabrizio Giorgi,Massimo Castorina,Orlando Ghirardi,Paolo Carminati Org. Biomol. Chem. 2007 5 2567

93683-65-9 (6-chloro-3-nitro-pyridine-2-carbonitrile) 関連製品

- 5467-69-6(1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one)

- 21203-68-9(2-methyl-5-nitro-pyridine)

- 5832-44-0(4-methyl-3-nitro-pyridine)

- 21203-55-4(2,4,6-Trimethyl-3-nitropyridine)

- 18605-16-8(6-fluoro-2-methyl-3-nitro-pyridine)

- 18699-87-1(2-methyl-3-nitro-pyridine)

- 15513-52-7(2,6-Dimethyl-3-nitropyridine)

- 1074-76-6(2,4-Dimethyl-3-nitropyridine)

- 1074-99-3(2,4-Dimethyl-5-nitro-pyridine)

- 21901-29-1(2-Amino-6-methyl-3-nitropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93683-65-9)6-chloro-3-nitro-pyridine-2-carbonitrile

清らかである:99%

はかる:100g

価格 ($):405.0